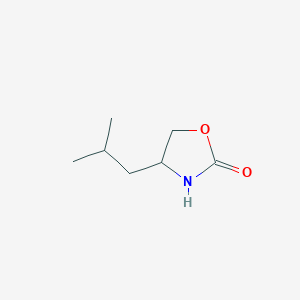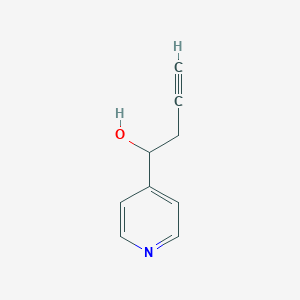
5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol
Descripción general
Descripción
1,3,4-thiadiazoles are characterized by their unique structural framework, which imparts them with remarkable stability and reactivity. This class of compounds has been extensively studied for their potential in various applications, including materials science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions of thiosemicarbazides or thiohydrazides in the presence of suitable catalysts. For instance, manganese(II) catalyzed reactions have been employed to synthesize a variety of 1,3,4-thiadiazole compounds, demonstrating the versatility of synthetic approaches in generating thiadiazole derivatives with different substituents (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is often confirmed using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These compounds can crystallize in various space groups, with their structures stabilized by intramolecular and intermolecular hydrogen bonding. The detailed molecular structure analysis aids in understanding the spatial arrangement of atoms and the overall geometry of the molecules (Dani et al., 2013).
Aplicaciones Científicas De Investigación
Chemical Reactivity and Applications
Compounds with open thiogroups, such as 1,2,4-triazole-3-thione derivatives, exhibit high antioxidant and antiradical activity, which can positively impact biochemical processes, particularly in patients exposed to high doses of radiation. Some of these compounds, including 5-R-5R1-3-heteryltio-1,2,4-triazoles, have been compared to biogenic amino acids like cysteine due to their free SH-group, highlighting their potential in mitigating radiation-induced damage and supporting biochemical recovery (Kaplaushenko, 2019).
Biological Significance of Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives are known for their extensive pharmacological activities, such as antimicrobial, anti-inflammatory, and antitubercular effects, which are possibly attributed to the toxophoric N2C2S moiety present in their structure. These compounds, through structural modifications and hybrid molecule development, have shown promising results in various biological activities, indicating their significant role in medicinal chemistry and potential in the design of new drugs (Mishra et al., 2015).
Mecanismo De Acción
Mode of Action
The presence of the trifluoromethyl group and the thiadiazole ring in its structure suggests that it might interact with its targets through a combination of hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to participate in various biochemical processes, including carbon-carbon bond formation via suzuki–miyaura coupling .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability, while the thiadiazole ring might influence its absorption and distribution .
Action Environment
The action of this compound could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the trifluoromethyl group is known to enhance the compound’s stability under various conditions .
Propiedades
IUPAC Name |
5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S3/c11-10(12,13)7-3-1-2-6(4-7)5-17-9-15-14-8(16)18-9/h1-4H,5H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRMUGAZBJIPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380530 | |
| Record name | 5-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175277-94-8 | |
| Record name | 5-[[[3-(Trifluoromethyl)phenyl]methyl]thio]-1,3,4-thiadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175277-94-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(E)-But-2-enedioic acid;2-[(E)-(2,5-dimethyl-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-ylidene)amino]oxy-N,N-dimethylethanamine](/img/structure/B60392.png)
![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)







